molecular formula C8H10N2O4 B3376036 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1170227-90-3

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3376036
CAS No.: 1170227-90-3
M. Wt: 198.18 g/mol
InChI Key: RDBOZLSAFJLANE-UHFFFAOYSA-N
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Description

3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole-based carboxylic acid derivative characterized by a methoxycarbonyl group (-COOCH₃) at the 3-position of the pyrazole ring and a propanoic acid chain at the 1-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

3-(3-methoxycarbonylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-14-8(13)6-2-4-10(9-6)5-3-7(11)12/h2,4H,3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBOZLSAFJLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid typically involves the reaction of 3-(methoxycarbonyl)-1H-pyrazole with a suitable propanoic acid derivative. One common method is the esterification of 3-(methoxycarbonyl)-1H-pyrazole with propanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
Target Compound : 3-[3-(Methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid 3-COOCH₃ C₉H₁₀N₂O₄* 226.19 (calculated) Potential prodrug; ester hydrolysis to carboxylic acid N/A
3-[3-(Dipropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid 3-(CONPr₂) C₁₃H₂₁N₃O₃ 267.33 Higher logP (0.48); likely improved lipophilicity
3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid amides 5-Ph, 3-pyridazinyl C₁₇H₁₅N₅O₂ 337.34 Analgesic activity (equipotent to aspirin)
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride 3-NH₂, 5-CH₃ C₇H₁₁ClN₃O₂ 230.19 Enhanced solubility (HCl salt); potential for ionic interactions
3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-NO₂, 3-CF₃ C₈H₆F₃N₃O₄ 283.15 Electron-withdrawing groups; possible increased metabolic stability
3-(1H-Imidazol-4-yl)propanoic acid derivatives Imidazole substituent Varies Varies High antimicrobial/anticancer activity

*Calculated based on structural formula.

Impact of Substituents on Bioactivity and Physicochemical Properties

  • Methoxycarbonyl Group (-COOCH₃) : The ester group in the target compound may act as a prodrug motif, improving bioavailability compared to carboxylic acids. Hydrolysis in vivo would release the active acid, as seen in similar ester-to-acid conversions .
  • Carbamoyl Group (-CONPr₂) : The dipropylcarbamoyl analogue () exhibits higher logP (0.48 vs. -2.34 for the target compound’s acid form), suggesting better membrane permeability but lower aqueous solubility .
  • Amino Group (-NH₂): The amino-substituted analogue () forms hydrochloride salts, improving solubility and enabling ionic interactions in biological systems .

Biological Activity

Overview

3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its structure features a pyrazole ring with a methoxycarbonyl substituent and a propanoic acid moiety, which contribute to its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • IUPAC Name : 3-(3-methoxycarbonylpyrazol-1-yl)propanoic acid
  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 186.18 g/mol
  • CAS Number : 1170227-90-3

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The methoxycarbonyl group can engage in hydrogen bonding, while the pyrazole ring may modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against a range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored in several studies. It is suggested that the pyrazole scaffold can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This activity positions it as a candidate for developing anti-inflammatory pharmaceuticals.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A1632
This compound816
Compound B3264

Anti-inflammatory Activity Assessment

In another study assessing anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit COX enzymes. The results indicated a dose-dependent inhibition, with significant activity observed at concentrations above 50 µM.

Concentration (µM)COX Inhibition (%)
1010
2530
5060

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar pyrazole derivatives to highlight its unique properties.

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
3-(methoxycarbonyl)-1H-pyrazoleModerateLow
3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol]HighModerate
This compound High High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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